molecular formula C27H18N2O7 B15075417 Dimethyl 3-(4-nitrobenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1,2-dicarboxylate CAS No. 70654-07-8

Dimethyl 3-(4-nitrobenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1,2-dicarboxylate

Cat. No.: B15075417
CAS No.: 70654-07-8
M. Wt: 482.4 g/mol
InChI Key: XRIKSEVWUHPDQK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 3-(4-nitrobenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1,2-dicarboxylate typically involves multiple steps. One common method includes the cross-coupling of a pyrrole ring with acyl (bromo)acetylenes to create 2-(acylethynyl)pyrroles . This is followed by the addition of propargylamine to the obtained acetylenes, resulting in N-propargylenaminones. Finally, intramolecular cyclization, catalyzed by Cs2CO3/DMSO, yields the desired pyrrolo[1,2-a]quinoline structure .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and use primarily in research settings. the general principles of organic synthesis, such as batch processing and the use of automated synthesis equipment, would apply.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 3-(4-nitrobenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1,2-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation could lead to various oxidized forms of the compound .

Scientific Research Applications

Dimethyl 3-(4-nitrobenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1,2-dicarboxylate is a complex organic compound with the molecular formula C27H18N2O7C_{27}H_{18}N_2O_7. It is primarily used in research settings due to its specialized nature.

Scientific Research Applications

This compound has applications across several scientific disciplines:

  • Chemistry It serves as a building block in the synthesis of more complex molecules.
  • Biology It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
  • Medicine It is investigated for potential therapeutic effects.
  • Industry It is used in the development of new materials and chemical processes.

Chemical Reactions

This compound can undergo various chemical reactions:

  • Oxidation Under specific conditions, the nitro group can be reduced to an amine.
  • Reduction The compound can be reduced to form different derivatives.
  • Substitution The aromatic rings can undergo electrophilic substitution reactions.

Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The major products formed from these reactions depend on the specific conditions and reagents used; for example, reduction of the nitro group would yield an amine derivative, while oxidation could lead to various oxidized forms of the compound.

Mechanism of Action

The mechanism of action of Dimethyl 3-(4-nitrobenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, influencing cellular processes. The compound’s structure allows it to interact with various enzymes and receptors, potentially leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl 3-(4-nitrobenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1,2-dicarboxylate is unique due to its specific substitution pattern and the presence of both nitro and ester functional groups. This combination of features contributes to its distinct chemical reactivity and potential biological activities .

Q & A

Q. Basic: What synthetic methodologies are commonly employed for constructing the benzo[f]pyrrolo[1,2-a]quinoline core in derivatives like dimethyl 3-(4-nitrobenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1,2-dicarboxylate?

Answer:
The benzo[f]pyrrolo[1,2-a]quinoline scaffold is typically synthesized via multi-step cyclization reactions. Key steps include:

  • Condensation reactions between substituted pyrrole precursors and aromatic ketones or esters to form the fused heterocyclic system.
  • Acylation at specific positions (e.g., C-3) using nitrobenzoyl chlorides under Friedel-Crafts conditions, as evidenced by the introduction of the 4-nitrobenzoyl group in structurally similar compounds .
  • Esterification with methyl or ethyl chloroformate to install dicarboxylate groups at the 1,2-positions .
    Methodological Tip: Optimize reaction stoichiometry and temperature to prevent over-acylation or side-product formation. Monitor intermediates via TLC and confirm final structures using 1H^{1}\text{H}/13C^{13}\text{C} NMR and IR spectroscopy .

Q. Basic: How can researchers validate the purity and structural integrity of this compound post-synthesis?

Answer:
Use a combination of analytical techniques:

  • Elemental Analysis (EA): Compare calculated vs. observed C/H/N percentages (e.g., EA for related compounds shows <0.1% deviation, confirming purity) .
  • Spectroscopy:
    • IR: Verify carbonyl stretches (e.g., ester C=O at ~1700–1750 cm1^{-1}, nitrobenzoyl C=O at ~1680 cm1^{-1}) .
    • NMR: Assign aromatic proton environments (e.g., deshielded protons near electron-withdrawing nitro groups) and ester methyl groups (singlets at ~3.8–4.0 ppm) .
  • Mass Spectrometry (MS): Confirm molecular ion peaks (e.g., HRMS-ESI with <5 ppm error) .

Q. Advanced: What experimental strategies can resolve contradictions in spectral data interpretation for nitro-substituted benzo[f]pyrrolo[1,2-a]quinoline derivatives?

Answer:
Contradictions often arise from overlapping signals or substituent electronic effects. Strategies include:

  • 2D NMR (COSY, HSQC, HMBC): Resolve ambiguous 1H^{1}\text{H}/13C^{13}\text{C} assignments by mapping coupling correlations (e.g., distinguishing nitrobenzoyl vs. ester carbonyl carbons) .
  • Variable Temperature NMR: Suppress signal broadening caused by slow conformational exchange in rigid fused-ring systems.
  • Comparative Analysis: Cross-reference with structurally characterized analogs (e.g., compound 21 in , where nitrobenzoyl substitution shifts aromatic protons downfield by ~0.3 ppm) .

Q. Advanced: How do substituent electronic effects (e.g., nitro vs. methoxy groups) influence the reactivity and photophysical properties of benzo[f]pyrrolo[1,2-a]quinoline derivatives?

Answer:

  • Reactivity: Electron-withdrawing groups (e.g., nitro) deactivate the aromatic ring toward electrophilic substitution but enhance stability under oxidative conditions. Methoxy groups (electron-donating) increase susceptibility to electrophilic attack .
  • Photophysics: Nitro groups induce redshifted UV-Vis absorption due to extended conjugation, while methoxy groups may enhance fluorescence quantum yields by reducing non-radiative decay .
    Methodological Insight: Perform DFT calculations to correlate substituent Hammett parameters (σ\sigma) with experimental spectral shifts .

Q. Advanced: What statistical approaches ensure reproducibility in synthesizing and characterizing this compound across laboratories?

Answer:
Adopt a split-plot experimental design (as in ) to account for variables like catalyst batches or solvent purity:

  • Randomized Block Design: Assign reaction conditions (e.g., temperature, stoichiometry) to blocks to minimize batch effects.
  • ANOVA Analysis: Quantify variance contributions from synthesis steps (e.g., acylation vs. esterification) .
  • Interlaboratory Calibration: Standardize NMR referencing (e.g., TMS) and EA instrument settings to reduce systematic errors.

Q. Advanced: How can researchers leverage HRMS-ESI and isotopic pattern analysis to distinguish isomeric byproducts in the synthesis of this compound?

Answer:

  • HRMS-ESI: Identify exact masses of molecular ions (e.g., [M+H]+^+) with <2 ppm accuracy to differentiate isomers with identical nominal masses.
  • Isotopic Patterns: Compare observed vs. simulated 35Cl^{35}\text{Cl}/37Cl^{37}\text{Cl} or 14N^{14}\text{N}/15N^{15}\text{N} ratios to confirm the presence of specific functional groups (e.g., nitro vs. chloro substituents) .

Properties

CAS No.

70654-07-8

Molecular Formula

C27H18N2O7

Molecular Weight

482.4 g/mol

IUPAC Name

dimethyl 3-(4-nitrobenzoyl)naphtho[2,1-e]indolizine-1,2-dicarboxylate

InChI

InChI=1S/C27H18N2O7/c1-35-26(31)22-21-14-12-19-18-6-4-3-5-15(18)9-13-20(19)28(21)24(23(22)27(32)36-2)25(30)16-7-10-17(11-8-16)29(33)34/h3-14H,1-2H3

InChI Key

XRIKSEVWUHPDQK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2C=CC3=C(N2C(=C1C(=O)OC)C(=O)C4=CC=C(C=C4)[N+](=O)[O-])C=CC5=CC=CC=C53

Origin of Product

United States

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